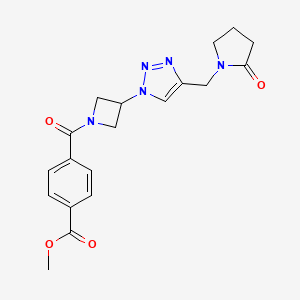

methyl 4-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

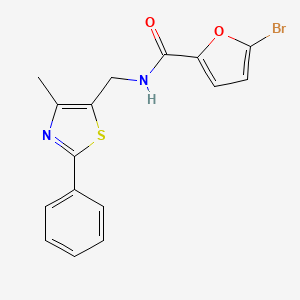

Methyl 4-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C19H21N5O4 and its molecular weight is 383.408. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

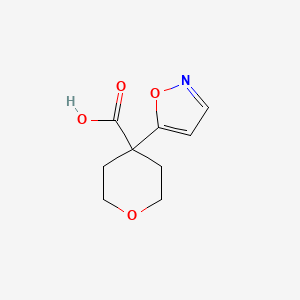

Conformational Preferences and Ring Contractions

The incorporation of specific groups at the α carbon of proline analogs and the effects of ring contractions, such as from a pyrrolidine to an azetidine ring, significantly influence the conformational preferences of these compounds. The transition to a four-membered azetidine ring reduces conformational flexibility and induces a quasi-planar geometry, affecting the molecule's conformational dynamics and potential interactions in biological systems (Revilla-López et al., 2012).

Crystal Structure and Molecular Arrangements

The synthesis and crystallographic analysis of a related compound revealed insights into its molecular structure, including the presence of disorder in the methoxycarbonyl group and the orientation of aryltriazenyl groups. This analysis provides a foundation for understanding the structural characteristics and potential reactivity of similar compounds (Moser et al., 2005).

Synthesis and Reactivity

Generation of Nonstabilized Azomethine Ylides

The heating of α-amino acids with various carbonyl compounds leads to the generation of nonstabilized azomethine ylides, which can be trapped by different dipolarophiles to produce a range of cyclic compounds. This method highlights a synthetic pathway that could be applicable to the synthesis of related structures (Tsuge et al., 1987).

Reactivity with Methylazide and Formation of Pyrrolidines

The reaction of methylazide with alkenes bearing electron-withdrawing substituents leads to 1,2,3-triazolines, which upon thermolysis can give rise to pyrrolidines through cycloreversion and nitrogen extrusion. This process indicates the potential reactivity of similar structures in the formation of cyclic compounds (Hetet et al., 2010).

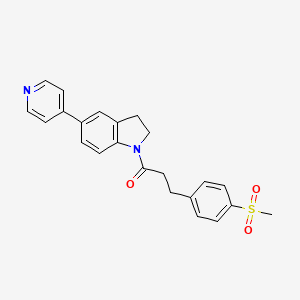

Application in Drug Development

HIV Entry Inhibitors

The mechanism of action of certain allosteric noncompetitive inhibitors of the CCR5 receptor, which are potent antiviral agents for HIV-1, provides a framework for understanding how structural modifications could enhance or alter biological activity. The unique divergence of blockade of function and binding observed with some antagonists highlights the complexity of receptor interactions and the potential for targeted drug development (Watson et al., 2005).

Properties

IUPAC Name |

methyl 4-[3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]azetidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4/c1-28-19(27)14-6-4-13(5-7-14)18(26)23-11-16(12-23)24-10-15(20-21-24)9-22-8-2-3-17(22)25/h4-7,10,16H,2-3,8-9,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHESNKUGXSZDOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopentylsulfanyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2407402.png)

![3-Cyclobutyl-6-(4-cyclohexylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2407406.png)

![N-[[4-(4-ethoxyphenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2407407.png)

![8-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B2407409.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2407419.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2407420.png)

![3-Amino-7-bromo-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B2407424.png)